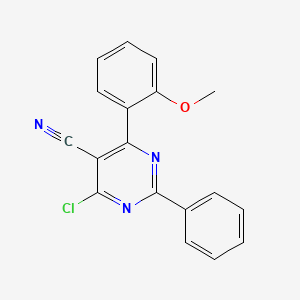
4-Chloro-6-(2-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(2-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, a phenyl group, and a carbonitrile group attached to a pyrimidine ring
作用机制
Target of Action
The primary target of 4-Chloro-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile is the cyclin-dependent kinase CDK9 . CDK9 is a crucial component in the regulation of gene expression, and it plays a significant role in cellular functions such as transcription and RNA polymerase II .
Mode of Action
The compound interacts with CDK9, inhibiting its function in a highly specific manner . This interaction occurs in an ATP-competitive and dose-dependent manner . The compound’s selectivity for CDK9 over other cyclin-dependent kinases is superior to that of known inhibitors .
Biochemical Pathways
The inhibition of CDK9 affects the transcription process, leading to a selective reduction of short-lived mRNAs . These mRNAs include important regulators of proliferation and apoptosis . The analysis of de novo RNA synthesis suggests a wide-ranging positive role of CDK9 .
Result of Action
The inhibition of CDK9 by 4-Chloro-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile leads to enhanced pausing of RNA polymerase II on genes . Most importantly, it induces apoptosis in cancer cells . This makes the compound a promising lead for the development of clinically useful, highly specific CDK9 inhibitors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Intermediate: The intermediate 4-chloro-6-(2-methoxyphenyl)pyrimidine is obtained through a reaction involving 2-methoxyphenylboronic acid and 4,6-dichloropyrimidine in the presence of a palladium catalyst and a base such as potassium carbonate.
Final Product Formation: The intermediate is then reacted with benzyl cyanide under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
化学反应分析
Types of Reactions
4-Chloro-6-(2-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used in substitution and coupling reactions.
Solvents: Common solvents include dimethylformamide (DMF), dichloromethane, and methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
科学研究应用
4-Chloro-6-(2-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure can be utilized in the development of new materials with specific properties, such as electronic or photonic materials.
相似化合物的比较
Similar Compounds
4-Chloro-6-(2-methoxyphenyl)pyrimidine: Lacks the phenyl and carbonitrile groups, making it less complex.
4,6-Dichloropyrimidine: A simpler pyrimidine derivative with two chloro groups.
2-Phenylpyrimidine: Lacks the chloro, methoxyphenyl, and carbonitrile groups.
Uniqueness
4-Chloro-6-(2-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in scientific research and industry.
属性
IUPAC Name |
4-chloro-6-(2-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O/c1-23-15-10-6-5-9-13(15)16-14(11-20)17(19)22-18(21-16)12-7-3-2-4-8-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFHCYGQIHORFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=NC(=N2)C3=CC=CC=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2932738.png)
![(E)-2-Cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2932739.png)
![N-(2,4-dimethylphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-1-ium-1-yl]acetamide](/img/structure/B2932740.png)
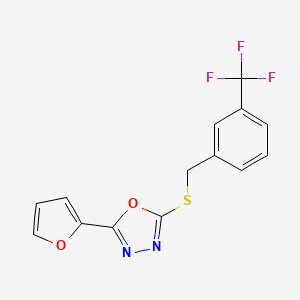
![3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2932743.png)
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine](/img/structure/B2932744.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2932745.png)
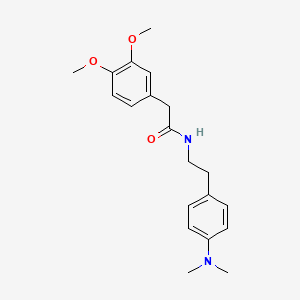
![Methyl 2-{[4-(4-chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetate](/img/structure/B2932749.png)
![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2932751.png)
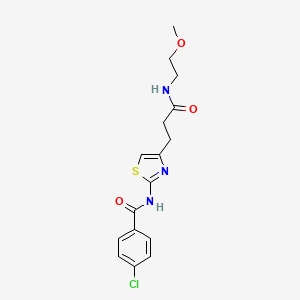
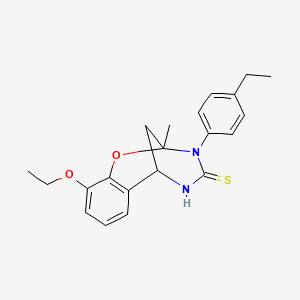
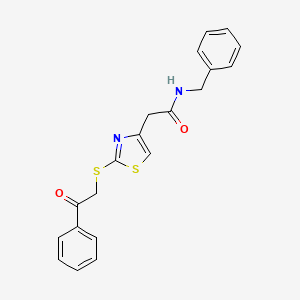
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2932759.png)
